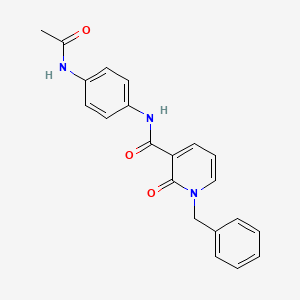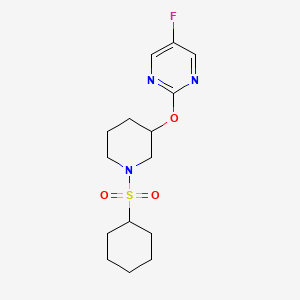![molecular formula C23H16F3N3O2 B2750367 2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 898417-43-1](/img/structure/B2750367.png)
2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an indolizine ring, a benzoyl group, an amino group, and a trifluoromethyl group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available in the literature, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate indolizine and benzoyl precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the indolizine ring, a fused ring system containing a pyridine ring and a pyrrole ring. The benzoyl group would be attached to one carbon of the indolizine ring, and the amino group would be attached to another carbon. The trifluoromethyl group would be attached to the phenyl ring of the benzoyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. These groups could direct electrophilic aromatic substitution reactions to specific positions on the benzoyl and indolizine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino group and the benzoyl group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Transformations
The research around 2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide primarily focuses on its synthesis and transformations. For instance, a study demonstrated the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which could be related to the synthesis pathways of similar compounds. This process involved heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, showcasing a method for generating benzoylamino derivatives of indolizine carboxylates (Cucek & Verček, 2008).
Novel Synthesis Techniques
Another significant application is found in innovative synthesis techniques. A novel one-pot domino reaction was developed for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This method highlights the use of alkyl or aryl isocyanides and pyridine-2-carbaldehyde without requiring prior activation or modification, underscoring advancements in efficient synthesis strategies for indolizine derivatives (Ziyaadini et al., 2011).
Biological Evaluation
The biological evaluation of indolizine derivatives has also been a focal point of research. A study on the synthesis, docking, and biological evaluation of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives revealed their potent anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. Molecular docking studies supported the in vitro anticancer activity of these molecules, demonstrating their potential as multifunctional therapeutic agents (Mahanthesha, Suresh, & Naik, 2022).
Antiviral Activity
Research into benzamide-based heterocyclic compounds has shown remarkable antiviral activities. A study described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, with some derivatives exhibiting significant anti-influenza A virus activities. This highlights the potential of such compounds in developing antiviral therapeutics (Hebishy, Salama, & Elgemeie, 2020).
Orientations Futures
Given the interesting structure of this compound and the known biological activities of other indolizine derivatives, it could be worthwhile to investigate its potential biological activities. This could involve testing the compound in various biological assays to determine its activity against different targets .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific targets and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways, with downstream effects that contribute to their therapeutic potential.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, the effects could be diverse, depending on the specific targets and pathways involved .
Propriétés
IUPAC Name |
2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c24-23(25,26)15-9-6-10-16(13-15)28-22(31)18-17-11-4-5-12-29(17)20(19(18)27)21(30)14-7-2-1-3-8-14/h1-13H,27H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRQAIPTRSGELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2750284.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)
![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2750287.png)
![2-hydroxy-5-nitrobenzaldehyde [6-(1H-imidazol-1-yl)pyridazin-3-yl]hydrazone](/img/structure/B2750288.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2750289.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2750295.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2750301.png)
![tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2750302.png)

